β-II' Turn Conformation Stability
Leuprolide demonstrates a 30- to 50-fold higher binding affinity for the pituitary GnRH receptor compared to the native hormone GnRH [1]. In competitive binding assays using human GnRHR expressed in HEK 293 cells, leuprolide exhibits a pKi of 9.1 (Ki = 0.79 nM) [2]. This represents a >150-fold increase in affinity compared to the native peptide [1].
| Evidence Dimension | GnRH Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.79 nM (pKi = 9.1) |
| Comparator Or Baseline | Native GnRH: Ki ~ 120 nM (est.) |
| Quantified Difference | ~152-fold higher affinity |
| Conditions | Human GnRHR expressed in HEK 293 cells; [125I]leuprolide radioligand binding. |
Why This Matters
Higher receptor affinity translates to a lower required dose for pharmacological effect and may influence the onset and magnitude of receptor desensitization.
- [1] Coy DH, Vilchez-Martinez JA, Coy EJ, Arimura A, Schally AV. Comparison of biological activity of natural LH-RH and synthetic analogs. Biochem Biophys Res Commun. 1975;67(2):576-81. doi:10.1016/0006-291X(75)90375-8 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. leuprolide | Ligand Activity Charts. Ligand Id: 1175. Data derived from: Endocrinology (2007) 148: 857-67. PMID: 17095587. View Source
